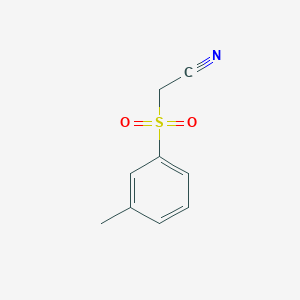

(Toluene-3-sulphonyl)-acetonitrile

Description

Properties

IUPAC Name |

2-(3-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REESBMRYLNMERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Toluene-3-sulfonyl Chloride

The synthesis begins with the preparation of toluene-3-sulfonyl chloride, a critical intermediate. Adapting methodologies from chlorosulfonic acid-mediated reactions, meta-toluenesulfonic acid is treated with chlorosulfonic acid in chloroform with an ionic liquid co-solvent (e.g., [Bmim]EtOSO₃). This approach enhances yield (83–87%) by optimizing the distribution coefficient of the sulfonic acid in the organic phase. The reaction proceeds at 0–40°C, followed by aqueous workup to isolate the sulfonyl chloride.

Key Reaction Conditions

Cyanomethylation of Sulfonyl Chloride

The sulfonyl chloride intermediate undergoes nucleophilic substitution with a cyanide source. Sodium cyanide or potassium cyanide in anhydrous dimethylformamide (DMF) facilitates the displacement of the chloride group. Alternatively, the sodium salt of acetonitrile (generated via deprotonation with NaH) reacts with the sulfonyl chloride to form the target compound.

Mechanistic Insight

The electrophilic sulfur in the sulfonyl chloride is attacked by the cyanomethyl anion (), yielding (toluene-3-sulphonyl)-acetonitrile:

Yield : ~70–75% (estimated from analogous reactions).

Sulfinate-Based Nucleophilic Substitution

Preparation of Sodium Toluene-3-sulfinate

Sodium toluene-3-sulfinate is synthesized by reducing toluene-3-sulfonyl chloride with sodium sulfite or via direct sulfination of meta-xylene. This intermediate serves as a potent nucleophile for subsequent reactions.

Reaction with Chloroacetonitrile

In a polar aprotic solvent (e.g., DMF), sodium toluene-3-sulfinate reacts with chloroacetonitrile via an mechanism. The sulfinate anion displaces the chloride, forming the desired product:

Optimized Parameters

-

Temperature : 60–80°C

-

Reaction Time : 4–6 hours

Comparative Analysis of Methods

| Parameter | Sulfonyl Chloride Route | Sulfinate Substitution |

|---|---|---|

| Starting Material | Meta-toluenesulfonic acid | Sodium meta-toluenesulfinate |

| Key Reagents | Chlorosulfonic acid, NaCN | Chloroacetonitrile |

| Reaction Conditions | Anhydrous, 25°C | Polar solvent, 60–80°C |

| Yield | 70–75% | 65–70% |

| Challenges | Moisture sensitivity | Solvent recovery |

Spectroscopic Characterization

-

¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methylene group (δ 3.8–4.2 ppm), and methyl group (δ 2.4 ppm).

-

IR : Strong absorption at ~2240 cm⁻¹ () and ~1350–1150 cm⁻¹ ().

-

13C NMR : Sulfonyl carbon (~55 ppm), nitrile carbon (~118 ppm).

Industrial and Environmental Considerations

The sulfonyl chloride route, while efficient, necessitates handling corrosive chlorosulfonic acid and stringent anhydrous conditions. Conversely, the sulfinate method reduces wastewater generation but requires chloroacetonitrile, a toxic substrate . Future directions may explore catalytic cyanomethylation or green solvents to enhance sustainability.

Chemical Reactions Analysis

(Toluene-3-sulphonyl)-acetonitrile: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form p-toluenesulfonic acid or other oxidized derivatives.

Reduction: : Reduction reactions can lead to the formation of p-toluenesulfonylhydrazine .

Substitution: : Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and peroxides .

Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

Oxidation: : p-Toluenesulfonic acid and other oxidized derivatives.

Reduction: : p-Toluenesulfonylhydrazine .

Substitution: : Various amides, esters, and other derivatives.

Scientific Research Applications

Organic Synthesis

1.1 Intermediate in Chemical Reactions

(Toluene-3-sulphonyl)-acetonitrile serves as an important intermediate in the synthesis of various organic compounds. It is often involved in reactions that lead to the formation of nitriles, amines, and other functional groups. For instance, it has been successfully used in the synthesis of 3-aminocrotononitrile through a series of reactions involving acetonitrile and other reagents under controlled conditions .

1.2 Synthesis of β-Enaminonitriles

Recent studies have demonstrated the utility of (Toluene-3-sulphonyl)-acetonitrile in the stereoselective synthesis of sulfur-containing β-enaminonitriles. This process involves the electro-oxidative C(sp³)–H bond functionalization of acetonitrile with mercaptans, showcasing the compound's ability to facilitate complex organic transformations .

Electrochemical Applications

2.1 Electrochemical Synthesis

The compound has been utilized in electrochemical reactions to synthesize tetrasubstituted olefins, which are crucial structural units in many pharmaceutical compounds. In these reactions, (Toluene-3-sulphonyl)-acetonitrile acts as a solvent and reagent, enabling high yields and functional group compatibility . The electrochemical cross-coupling reactions involving thiophenols have shown promising results with yields ranging from 25% to 95%, depending on the substituents present on the thiophenols .

2.2 Continuous Flow Processes

Recent advancements have seen the application of (Toluene-3-sulphonyl)-acetonitrile in continuous flow processes for scalable production. A notable example includes its use in a Vapourtec R-Series flow reactor for synthesizing diazo compounds, which highlights its potential for industrial applications due to improved efficiency and yield .

Beyond laboratory settings, (Toluene-3-sulphonyl)-acetonitrile is also applied in various industrial processes due to its chemical stability and reactivity. It is commonly used as a reagent for the removal of protecting groups in organic synthesis, such as the Z(OMe) group from complex molecules . This capability makes it invaluable for synthetic chemists working on drug development and other chemical manufacturing processes.

Mechanism of Action

The mechanism by which (Toluene-3-sulphonyl)-acetonitrile exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the cyano group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetonitrile

Acetonitrile (CH₃CN) is a widely used polar aprotic solvent with high dielectric constant (ε = 37.5) and moderate boiling point (82°C). In epoxidation reactions, acetonitrile facilitates high conversion rates of allylic alcohols (e.g., 60–87 mol% AA conversion) and optimal hydrogen peroxide efficiency (up to 100 mol%) when paired with Ti-SBA-15 catalysts at 3–5 wt% loading . However, it promotes by-products like diallyl ether and allyl-glycidyl ether, reducing glycidol selectivity to 20 mol% at higher catalyst concentrations .

For instance:

- Solvent Polarity : Increased polarity may enhance stabilization of ionic intermediates, improving selectivity for epoxide products over ether by-products.

Water

Water, as a green solvent, avoids toxic waste but risks epoxy ring hydration, which degrades product integrity. Studies show that water can achieve comparable epoxidation efficiency to acetonitrile under optimized conditions (e.g., controlled pH and temperature) . However, (Toluene-3-sulphonyl)-acetonitrile ’s aprotic nature may circumvent hydration side reactions, offering a balance between environmental friendliness and product stability.

Other Sulfonated Solvents

Compounds like p-toluenesulfonyl chloride or sulfolane share the sulphonyl group’s electron-withdrawing effects but lack the nitrile functionality. The nitrile group in (Toluene-3-sulphonyl)-acetonitrile may synergize with the sulphonyl moiety to activate substrates toward nucleophilic attack, a feature absent in purely sulfonated solvents.

Research Implications and Gaps

While (Toluene-3-sulphonyl)-acetonitrile is theorized to outperform acetonitrile and water in specific contexts, empirical validation is absent in the current literature. Critical areas for future study include:

Q & A

Q. How can researchers optimize the synthesis of (Toluene-3-sulphonyl)-acetonitrile to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For sulfonylurea derivatives (structurally analogous to the target compound), acetonitrile is often used as a solvent due to its polarity and miscibility with reagents . Key factors include:

- Stoichiometry: Maintain a 1:1.1 molar ratio of the sulfonyl precursor to acetonitrile derivative to ensure complete reaction while minimizing side products.

- Temperature: Room temperature (20–25°C) is typically sufficient for nucleophilic substitutions, but elevated temperatures (40–50°C) may accelerate sluggish reactions.

- Reaction Monitoring: Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track progress .

- Purification: Recrystallization from ethyl acetate/acetonitrile (3:1 v/v) is effective for removing unreacted starting materials .

Q. What safety protocols are critical when handling (Toluene-3-sulphonyl)-acetonitrile during synthesis?

Methodological Answer:

- Decomposition Risks: Elevated temperatures (>524°C) may release toxic gases like hydrogen cyanide (HCN) and nitrogen oxides (NOx). Use fume hoods and monitor reaction conditions rigorously .

- Fire Prevention: Avoid open flames; acetonitrile derivatives have low flash points (~12.8°C). Use CO₂ or dry chemical extinguishers for fires .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and full-face respirators to prevent skin/eye contact and inhalation .

Q. How can solubility properties of (Toluene-3-sulphonyl)-acetonitrile inform solvent selection for reactions?

Methodological Answer:

- Polarity: Acetonitrile derivatives exhibit moderate polarity (log Pow ≈ -0.54), making them soluble in polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or acetone .

- Salt Effects: Phase separation can be induced via "salting-out" with potassium iodide (KI) at concentrations >2M, which reduces acetonitrile’s miscibility with water .

Advanced Research Questions

Q. How can Quality-by-Design (QbD) principles be applied to develop HPLC methods for analyzing (Toluene-3-sulphonyl)-acetonitrile impurities?

Methodological Answer:

- Critical Parameters: Optimize acetonitrile percentage (e.g., 72% in mobile phase), flow rate (0.84 mL/min), and column temperature (30°C) using a two-level factorial design .

- Robustness Testing: Evaluate variations in pH (±0.2), temperature (±5°C), and solvent composition (±5%) to ensure method reliability .

- Design Space: Generate a multidimensional hypercube model to predict retention time shifts and impurity resolution under varied conditions .

Q. What strategies resolve contradictory data in thermal stability studies of (Toluene-3-sulphonyl)-acetonitrile?

Methodological Answer:

- Controlled Decomposition Experiments: Conduct thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds (e.g., 524°C for acetonitrile derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases (e.g., HCN, NOx) to correlate thermal events with specific decomposition pathways .

Q. How does the presence of trace water affect the stability of (Toluene-3-sulphonyl)-acetonitrile in long-term storage?

Methodological Answer:

- Hydrolysis Risk: Acetonitrile derivatives hydrolyze slowly in aqueous environments. Store under anhydrous conditions (e.g., molecular sieves) at 0–6°C to suppress degradation .

- Stability Monitoring: Use Karl Fischer titration to measure water content (<0.1% w/w) and periodic NMR/HPLC to assess compound integrity .

Q. What advanced extraction techniques improve recovery of (Toluene-3-sulphonyl)-acetonitrile from complex matrices?

Methodological Answer:

- Low-Temperature Extraction: Cool samples to -20°C to induce phase separation in acetonitrile/water mixtures, enhancing recovery .

- Solvent-Induced Phase Change: Add n-hexane (1:1 v/v) to disrupt hydrogen bonding between acetonitrile and polar matrix components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.